molecular formula C9H18FN B1531536 (1R,2R)-2-fluoro-N-propylcyclohexan-1-amine CAS No. 2165610-90-0

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine

Cat. No. B1531536
CAS RN: 2165610-90-0
M. Wt: 159.24 g/mol
InChI Key: ZITDKQWSCJXAHY-RKDXNWHRSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine and amine groups onto a cyclohexane ring . The chirality can be introduced or controlled using chiral catalysts or reagents, or by resolution of racemates.


Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry . The presence of fluorine can be confirmed by ^19F NMR .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine and the electron-donating amine. The compound could potentially participate in reactions like nucleophilic substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted using computational methods or determined experimentally .

Scientific Research Applications

Photochemical Properties

The study of photochemical properties of amino-linked bichromophoric anthracenes has shown efficient cyclomerization processes. These studies highlight the potential of compounds like “(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine” in photochemistry and the development of photo-responsive materials (Mori & Maeda, 1997).

Catalysis in Organic Synthesis

Chiral cyclic secondary amines, including fluorinated ones, have been explored as catalysts for asymmetric epoxidation of olefins, demonstrating the role of such compounds in enhancing reaction selectivity and efficiency (Ho et al., 2005).

Luminescent Materials

The development of luminescent gold(I) carbenes from 2-pyridylisocyanide complexes, which involves interactions with secondary amines, underscores the importance of cyclic amines in creating materials with unique luminescent properties (Bartolomé et al., 2008).

Radiolabeling and Imaging

Fluoroacylation agents based on small n.c.a. [18F]fluorocarboxylic acids have been employed for the fluoroacylation of amines, showcasing the application of fluorinated cyclic amines in the development of radiotracers for positron emission tomography (PET) imaging (Guhlke, Coenen, & Stöcklin, 1994).

Polymer Science

In polymer science, the modification of organoclay with amines for nanocomposite formation highlights the role of amines in enhancing the mechanical properties and interfacial interactions between organic polymers and inorganic fillers (Reichert et al., 2000).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound . As an amine, it could potentially interact with biological receptors or enzymes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal .

Future Directions

Future research could explore the potential applications of this compound, such as its use as a pharmaceutical agent, its role in chemical reactions, or its properties as a material .

properties

IUPAC Name

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FN/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITDKQWSCJXAHY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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